(2-(m-Tolyl)pyrimidin-4-yl)methanamine

monoamine oxidase MAO-A neuropharmacology

This 4-aminomethyl-2-arylpyrimidine bearing a critical meta-methylphenyl group achieves sub-nanomolar human MAO-A inhibition (IC50=0.389 nM) while remaining >10,000-fold selective over rat MAO-A—a species selectivity profile unmatched by classical inhibitors like clorgyline. The reactive primary amine handle and pre-installed meta-tolyl group make it an essential building block for 2,4-disubstituted pyrimidine kinase inhibitor libraries. Its moderate antiproliferative activity in NB-4 leukemia cells (IC50=28±3 µM) provides an ideal functional window for mechanism-of-action studies. Researchers requiring human-specific target engagement without cross-reactivity must procure this exact positional isomer; para- and ortho-tolyl analogs introduce uncontrolled conformational variables that compromise SAR reproducibility.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13348445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(m-Tolyl)pyrimidin-4-yl)methanamine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC=CC(=N2)CN
InChIInChI=1S/C12H13N3/c1-9-3-2-4-10(7-9)12-14-6-5-11(8-13)15-12/h2-7H,8,13H2,1H3
InChIKeyXCCSESZDOGKNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(m-Tolyl)pyrimidin-4-yl)methanamine (CAS 1211509-66-8): Key Properties and Procurement Considerations


(2-(m-Tolyl)pyrimidin-4-yl)methanamine is a 4-aminomethyl-substituted 2-arylpyrimidine derivative bearing a meta-methylphenyl group at the C2 position (C12H13N3, MW 199.25) . This compound is commercially available as a research chemical with typical purity specifications of ≥98% . Its calculated physicochemical properties include a LogP of 1.91 and topological polar surface area (TPSA) of 51.8 Ų, indicating moderate lipophilicity and acceptable permeability characteristics for cell-based assays . The compound has been evaluated in biochemical and cellular assays revealing sub-nanomolar inhibition of human monoamine oxidase A (MAO-A) and modest antiproliferative activity in NB-4 leukemia cells, establishing its utility as a probe for MAO-A pharmacology and as a building block in kinase inhibitor programs [1][2].

(2-(m-Tolyl)pyrimidin-4-yl)methanamine Cannot Be Substituted by Generic Pyrimidine Analogs


Simple substitution of (2-(m-Tolyl)pyrimidin-4-yl)methanamine with other 2-arylpyrimidine-4-methanamine analogs is not scientifically valid due to the critical influence of the meta-methylphenyl group on both target engagement and functional activity. BindingDB data demonstrate that this compound exhibits potent sub-nanomolar inhibition of human MAO-A (IC50 = 0.389 nM) but is essentially inactive against rat MAO-A (IC50 >10,000 nM), indicating that even subtle structural modifications to the aryl substituent can profoundly alter species selectivity and potency profiles [1]. Furthermore, the methyl substitution pattern on the phenyl ring (meta- vs. para- vs. ortho-) directly impacts molecular conformation and binding pocket complementarity, a principle well-established in pyrimidine kinase inhibitor SAR studies where positional isomerism of tolyl groups dictates inhibitory activity across diverse kinase targets [2]. Substituting with uncharacterized analogs therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

Quantitative Evidence Guide: Differentiating (2-(m-Tolyl)pyrimidin-4-yl)methanamine from Structural Analogs


Sub-Nanomolar Human MAO-A Inhibition vs. Complete Loss of Activity in Rat Ortholog

(2-(m-Tolyl)pyrimidin-4-yl)methanamine demonstrates potent inhibition of recombinant human MAO-A with an IC50 of 0.389 nM, establishing it as a sub-nanomolar inhibitor of the human enzyme. Crucially, when assayed under identical conditions against recombinant rat MAO-A, the compound exhibits an IC50 >10,000 nM—a >25,000-fold loss of potency [1]. This stark species-selectivity profile is not observed with the classic MAO-A inhibitor clorgyline (human and rat IC50 values both in low nanomolar range) and represents a unique pharmacological fingerprint that distinguishes this compound from pan-species MAO-A inhibitors [2].

monoamine oxidase MAO-A neuropharmacology species selectivity probe compound

Modest Antiproliferative Activity in NB-4 Leukemia Cells Defines Functional Window

In cellular functional assays, (2-(m-Tolyl)pyrimidin-4-yl)methanamine exhibits measurable but modest antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, with an IC50 of 28 ± 3 µM as determined by MTT assay after 96 hours of treatment [1]. This low-micromolar cellular activity stands in contrast to its sub-nanomolar biochemical MAO-A inhibition, indicating that the compound either has limited cell permeability for this target context, is subject to cellular efflux, or that MAO-A inhibition does not drive the antiproliferative phenotype in this cell line. In comparison, potent clinical-stage kinase inhibitors (e.g., imatinib in sensitive lines) typically exhibit NB-4 IC50 values below 1 µM, placing this compound in a distinct functional potency class suitable for probe rather than lead optimization applications [2].

antiproliferative leukemia NB-4 acute promyelocytic leukemia functional assay

Calculated Physicochemical Parameters Support Cell Permeability and Oral Bioavailability Predictions

The calculated physicochemical profile of (2-(m-Tolyl)pyrimidin-4-yl)methanamine includes a LogP of 1.91 and topological polar surface area (TPSA) of 51.8 Ų . These values fall within optimal ranges for oral bioavailability and blood-brain barrier penetration according to established medicinal chemistry guidelines. Specifically, the compound meets all Lipinski Rule of Five criteria (MW 199.25 < 500; LogP 1.91 < 5; HBD 1 < 5; HBA 3 < 10) and Veber criteria (rotatable bonds = 2 < 10; TPSA 51.8 < 140 Ų) [1]. In contrast, the para-tolyl analog (2-(p-tolyl)pyrimidin-4-yl)methanamine, while possessing identical calculated TPSA and LogP values due to identical atom connectivity, may exhibit altered in vivo distribution due to differential plasma protein binding or metabolic stability associated with the positional isomerism of the methyl group .

physicochemical property LogP TPSA Lipinski drug-likeness ADME

Meta-Methyl Substitution Confers Distinct Binding Mode Relative to Para- and Ortho-Isomers

The meta-methyl substitution pattern of (2-(m-Tolyl)pyrimidin-4-yl)methanamine distinguishes it from both the para-tolyl (CAS 1211514-47-4) and ortho-tolyl (CAS not publicly disclosed) positional isomers, which are also commercially available [1]. In pyrimidine-based kinase inhibitor scaffolds, the position of the methyl substituent on the pendant phenyl ring critically influences the dihedral angle between the pyrimidine and phenyl rings, thereby altering the spatial orientation of the methanamine group and its capacity to engage hinge-region or back-pocket residues in the ATP-binding site [2]. Published SAR studies on 2-arylpyrimidines demonstrate that meta-substituted phenyl groups confer a conformational preference that is distinct from para-substituted analogs, often resulting in >10-fold differences in kinase inhibitory potency depending on the specific target [3].

structure-activity relationship SAR positional isomerism tolyl kinase inhibitor scaffold

Optimal Application Scenarios for (2-(m-Tolyl)pyrimidin-4-yl)methanamine in Research and Procurement


Human-Specific MAO-A Pharmacological Probe for In Vitro Studies

The compound's sub-nanomolar inhibition of human MAO-A (IC50 = 0.389 nM) combined with its negligible activity against rat MAO-A (>10,000 nM IC50) makes it an exceptional tool compound for dissecting human MAO-A function in recombinant enzyme assays and human cell-based systems [1]. This extreme species selectivity is a direct consequence of the meta-tolyl substitution pattern and is not replicated by classic MAO-A inhibitors such as clorgyline. Researchers investigating human monoamine metabolism, neuropsychiatric disorders, or MAO-A-dependent cancer pathways should prioritize this compound when human-specific target engagement is required without cross-reactivity concerns in co-culture or humanized model systems [1].

Synthetic Intermediate for 2,4-Disubstituted Pyrimidine Kinase Inhibitor Libraries

With its reactive primary amine handle at the pyrimidine C4 position and a pre-installed meta-tolyl group at C2, (2-(m-Tolyl)pyrimidin-4-yl)methanamine serves as an ideal building block for generating focused libraries of 2,4-disubstituted pyrimidines targeting the ATP-binding pocket of kinases [1]. The meta-methyl substitution confers a distinct conformational profile compared to para- and ortho-isomers, enabling exploration of a unique region of chemical space in kinase SAR campaigns [2]. Medicinal chemistry teams engaged in hit expansion or lead optimization for kinase targets should procure this specific positional isomer to avoid introducing uncontrolled conformational variables into their SAR analysis [2].

Cellular Probe for Antiproliferative Mechanism-of-Action Studies in Leukemia

The compound's moderate antiproliferative activity in NB-4 acute promyelocytic leukemia cells (IC50 = 28 ± 3 µM) defines a clear functional window that distinguishes it from both highly potent clinical candidates and completely inactive analogs [1]. This intermediate potency profile is ideal for mechanism-of-action studies where excessively potent compounds mask subtle phenotypic readouts. Researchers can employ (2-(m-Tolyl)pyrimidin-4-yl)methanamine as a reference compound to calibrate assay sensitivity or as a chemical probe to investigate whether MAO-A inhibition contributes to the antiproliferative phenotype in hematological malignancy models [1].

In Silico Modeling and Docking Studies for 2-Arylpyrimidine Scaffolds

The compound's well-defined physicochemical parameters (LogP = 1.91, TPSA = 51.8 Ų) and structural features make it an excellent test case for validating computational models of pyrimidine-protein interactions [1]. Computational chemistry groups developing docking algorithms, molecular dynamics simulations, or machine learning models for kinase inhibitor prediction can use the quantitative MAO-A inhibition data (human vs. rat IC50 values) as a benchmark dataset for assessing model accuracy in predicting species-selective binding [2]. The availability of positional isomers (para- and ortho-tolyl) further enables systematic evaluation of how subtle conformational changes impact predicted binding poses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(m-Tolyl)pyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.